![molecular formula C22H21ClN2O B2753685 1-[6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl]ethan-1-one CAS No. 313538-03-3](/img/structure/B2753685.png)

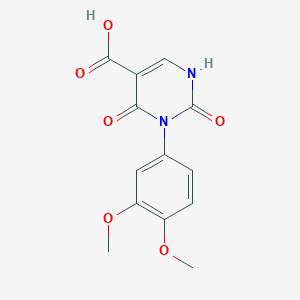

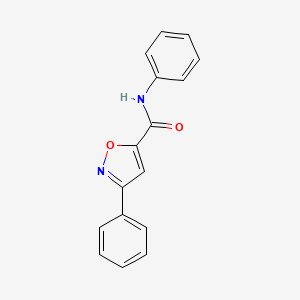

1-[6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl]ethan-1-one, also known as CPQ, is a chemical compound with potential applications in scientific research. CPQ belongs to the class of quinoline derivatives and has been synthesized through various methods. The compound has shown promising results in scientific experiments, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Catalytic Behavior

A study focused on the synthesis of NNN tridentate ligands, including derivatives of quinoline, which were coordinated with iron(II) and cobalt(II) to examine their catalytic activities toward ethylene reactivity. This research highlighted the potential of these compounds in oligomerization and polymerization processes, indicating their relevance in catalysis and materials science (Sun et al., 2007).

Microwave-Assisted Organic Synthesis

Another application involves the development of a one-pot, solvent-free, and catalyst-free synthesis method for substituted derivatives under microwave irradiation. This innovative approach demonstrated significant improvements over previously reported methods, offering a more efficient route for preparing these compounds (Pujari et al., 2019).

Molecular Structure Analysis

Research on the crystal structure of related compounds provides insights into their molecular configurations. For instance, the study of a chloroform solvate related derivative revealed details about the molecule's conformation, which is essential for understanding its chemical behavior and interactions (Ullah & Stoeckli-Evans, 2014).

Green Chemistry Applications

A notable application in green chemistry involved the use of nanocrystalline ZnO as a catalyst for synthesizing 4-hydroxy-3-[aryl(piperidin-1-yl)methyl]quinolin-2(1H)-ones in water. This method emphasized environmental friendliness and efficiency, showcasing the compound's role in facilitating eco-friendly chemical reactions (Astaneh & Rufchahi, 2018).

Antimicrobial Activity

Further research explored the antimicrobial properties of derivatives, where new compounds were synthesized and evaluated against various bacterial and fungal strains. These studies highlight the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are the Fatty Acid Binding Proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and transport, and their inhibition can have significant effects on metabolic parameters .

Mode of Action

The compound acts as a dual inhibitor of FABP4 and FABP5 . It binds to these proteins, inhibiting their function and leading to changes in lipid metabolism

Biochemical Pathways

The inhibition of FABP4 and FABP5 affects the lipid metabolism pathway . These proteins are involved in the transport of fatty acids to various tissues for oxidation or storage . By inhibiting these proteins, the compound can alter the distribution and metabolism of fatty acids in the body .

Pharmacokinetics

It has been suggested that it hasgood pharmacokinetic properties . This implies that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and efficacy .

Result of Action

The inhibition of FABP4 and FABP5 by this compound is expected to provide beneficial effects on a number of metabolic parameters such as insulin sensitivity and blood glucose levels . It may also protect against atherosclerosis .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

properties

IUPAC Name |

1-(6-chloro-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O/c1-15(26)20-21(16-8-4-2-5-9-16)18-14-17(23)10-11-19(18)24-22(20)25-12-6-3-7-13-25/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFPFIWRNNFQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1N3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2753605.png)

![2-(2,4-dichlorophenoxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2753606.png)

![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)

![N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine](/img/structure/B2753617.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2753620.png)

![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2753621.png)